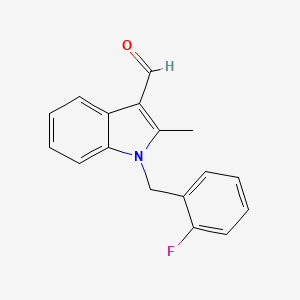

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde

Overview

Description

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluorine atom in the benzyl group enhances the compound’s chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Mechanism of Action

Target of Action

It is suggested that similar compounds play a role in the synthesis ofantidepressant molecules .

Mode of Action

It’s known that compounds with similar structures can undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s known that similar compounds can affect thesynthesis of antidepressant molecules . This suggests that the compound may interact with biochemical pathways related to mood regulation and neurotransmitter synthesis.

Result of Action

Given its potential role in the synthesis of antidepressant molecules , it can be inferred that the compound may have an impact on neuronal function and mood regulation.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and 2-methylindole.

Nucleophilic Substitution Reaction: The 2-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with 2-methylindole in the presence of a base, such as potassium carbonate, to form the intermediate 1-(2-Fluoro-benzyl)-2-methyl-1H-indole.

Formylation: The intermediate is then subjected to formylation using a formylating agent, such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3), to introduce the aldehyde group at the 3-position of the indole ring, yielding the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carboxylic acid.

Reduction: 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound’s indole core makes it a valuable probe for studying biological processes involving indole derivatives.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a precursor for the synthesis of fluorescent probes and other bioactive molecules.

Comparison with Similar Compounds

- 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl methanol

- 2-Fluoro-1-methylimidazole

- 5-Fluoro-1-methylimidazole

Comparison: 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of the indole core, which imparts distinct biological activities compared to other fluorinated compounds. The combination of the fluorine atom and the aldehyde group further enhances its chemical reactivity and biological interactions, making it a versatile compound for various applications.

Biological Activity

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities stemming from its unique indole structure. This article explores its synthesis, biological activity, and potential applications based on diverse scientific literature.

Compound Overview

- Molecular Formula : C17H14FNO

- Molecular Weight : 267.30 g/mol

- Structural Features :

- Contains an indole core, which is known for its diverse biological activities.

- Substituents include a fluorobenzyl group and a methyl group, which may influence its pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reactions involving indole derivatives : These reactions often yield compounds with significant biological activity.

- Chemical modifications : Alterations to the indole structure can enhance or change the biological profile of the compound.

The efficiency of these methods can vary based on conditions such as temperature, solvent choice, and reaction time .

Anticancer Potential

Research indicates that compounds with an indole structure frequently exhibit anticancer properties. Preliminary studies suggest that this compound may interact with various cancer cell lines. For example:

- In vitro studies : Indicated potential cytotoxic effects against breast cancer (MDA-MB-231) and other cancer cell lines.

- Mechanism of action : While specific mechanisms remain to be fully elucidated, interactions with microtubules and induction of apoptosis have been observed in related indole compounds .

Binding Affinity Studies

Initial investigations into the binding affinity of this compound with biological targets have shown promising results. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound:

- Target interactions : The compound's indole core may facilitate binding to various receptors or enzymes involved in cancer progression or neurological disorders.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Fluorobenzyl)-1H-indole-3-carbaldehyde | C16H12FNO | Lacks the methyl group at position 2 |

| 1-(3-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | C17H14FNO | Different fluorobenzyl substitution |

| 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | C17H14FNO | Variation in the position of the fluorine atom |

This table highlights how structural modifications can influence biological activity and chemical reactivity, suggesting that even minor changes can lead to significant differences in efficacy.

Case Studies

Several case studies have reported on the use of indole derivatives in medicinal chemistry:

- Cytotoxicity in Cancer Cells : A study demonstrated that certain indole derivatives exhibit IC50 values comparable to standard chemotherapeutic agents like doxorubicin against multiple cancer cell lines, indicating their potential as anticancer agents.

- Neuroprotective Effects : Other studies have suggested that indole-based compounds could offer neuroprotective benefits, making them candidates for treating neurological disorders .

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMYJECEAQBHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359203 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

347323-87-9 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.